Technical Guide: Methyl 3-methyl-4-oxobutanoate in Organic Synthesis
Technical Guide: Methyl 3-methyl-4-oxobutanoate in Organic Synthesis
The following technical guide details the nomenclature, synthesis, and application of Methyl 3-methyl-4-oxobutanoate , a critical C5 bifunctional building block in organic synthesis.
Core Identity & Nomenclature Analysis
Methyl 3-methyl-4-oxobutanoate (CAS: 65038-34-8) acts as a pivotal "chiral pool" extender and a bifunctional electrophile.[1] Its structure contains both a methyl ester and a reactive aldehyde, separated by a stereogenic center at the C3 position.[2][3] This structural duality makes it indispensable for polyketide synthesis and the construction of statin side chains.[2][3]
Validated Synonyms & Registry Data
The following table synthesizes the accepted nomenclature used across industrial and academic literature.
| Category | Synonym / Identifier | Contextual Usage |
| IUPAC Name | Methyl 3-methyl-4-oxobutanoate | Preferred systematic name. Defines the 4-carbon chain ending in an aldehyde (oxo).[2] |
| Hydroformylation | Methyl 3-formylbutanoate | Common in catalysis literature.[3] Describes the product of adding a formyl group to methyl crotonate.[2][3] |
| Chemical Abstracts | Butanoic acid, 3-methyl-4-oxo-, methyl ester | Formal indexing name used in CAS databases. |
| Structural | Methyl 2-methyl-3-formylpropionate | Technically ambiguous but occasionally used. Implies a propionate chain with a formyl substituent.[2][3] |
| CAS Registry | 65038-34-8 | Unique identifier for the racemic mixture.[3] |
| Chiral Forms | (S)-Methyl 3-methyl-4-oxobutanoate | Derived from (S)-Roche ester or similar chiral pool sources. |
Structural Disambiguation
Researchers often confuse this molecule with its isomers.[2][3] It is critical to distinguish Methyl 3-methyl-4-oxobutanoate from:
-
Methyl 4-oxopentanoate (Levulinic ester): A linear isomer (ketone, not aldehyde).[2]
-
Methyl 2-methyl-3-oxopropionate: One carbon shorter (derived directly from Roche ester oxidation).
Synthetic Pathways: The "Why" and "How"
The synthesis of methyl 3-methyl-4-oxobutanoate generally follows two distinct logical pathways: Industrial Hydroformylation (scalable, racemic) and Chiral Pool Oxidation (enantioselective).
Pathway A: Rhodium-Catalyzed Hydroformylation
This method is preferred for large-scale preparation where chirality is either controlled later or not required. It utilizes Methyl Crotonate as the starting material.[2][3] The reaction inserts a formyl group (CHO) and a hydrogen atom across the alkene.[2][3]
-
Mechanism: The Rhodium catalyst (modified with phosphine ligands) directs the formyl insertion to the C3 position (branched selectivity) rather than C2 (linear).[2][3]
-
Selectivity: Ligand choice (e.g., bulky phosphites) is critical to favor the iso-aldehyde (branched) over the n-aldehyde.
Pathway B: Oxidation of Chiral Precursors
For drug development requiring high enantiomeric excess (ee), the molecule is synthesized by oxidizing Methyl 4-hydroxy-3-methylbutanoate .
-
Precursor: Obtained via homologation of Roche ester or asymmetric hydrogenation of allylic alcohols.[2][3]
-
Oxidation Protocol: Swern, Dess-Martin Periodinane (DMP), or TEMPO oxidations are standard to prevent over-oxidation to the carboxylic acid.[2][3]
Synthesis Workflow Diagram
Caption: Figure 1. Dual synthetic pathways for accessing Methyl 3-methyl-4-oxobutanoate.
Experimental Protocol: Oxidation of Methyl 4-hydroxy-3-methylbutanoate
Note: This protocol describes the Dess-Martin Periodinane (DMP) oxidation, chosen for its mild conditions and compatibility with acid-sensitive esters.
Reagents & Equipment
-
Substrate: Methyl 4-hydroxy-3-methylbutanoate (1.0 equiv)
-
Oxidant: Dess-Martin Periodinane (1.2 equiv)
-
Quench: Saturated Na₂S₂O₃ / NaHCO₃ (1:1 mixture)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under Argon, suspend Dess-Martin Periodinane (1.2 equiv) and NaHCO₃ (2.0 equiv) in anhydrous DCM (0.1 M concentration relative to substrate).
-
Addition: Cool the suspension to 0°C. Add a solution of Methyl 4-hydroxy-3-methylbutanoate in DCM dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor via TLC (stain with Anisaldehyde; aldehyde usually appears as a distinct spot).[2][3]
-
Quench: Dilute with ether, then pour into a rapidly stirring mixture of sat. Na₂S₂O₃ and sat.[2][3] NaHCO₃ (1:1).[2][3] Stir until the organic layer is clear (approx. 15 mins).
-
Extraction: Separate layers. Extract the aqueous phase with ether (2x).[2][3]
-
Purification: Dry combined organics over MgSO₄, filter, and concentrate carefully (aldehyde is volatile). Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).[2][3][4]
Applications in Drug Development
Methyl 3-methyl-4-oxobutanoate serves as a "C5 Synthon" in the construction of complex natural products and pharmaceuticals.
Fragment Coupling Strategies
-
Aldol Additions: The C4-aldehyde reacts with ketone enolates (e.g., Evans auxiliary) to establish the C5-C6 bond in polyketide chains (e.g., Discodermolide analogs).[2][3]
-
Wittig/HWE Olefination: Reaction with phosphonates converts the aldehyde into an
-unsaturated ester, extending the carbon chain while preserving the C3-methyl stereocenter.[2][3] -
Reductive Amination: Conversion of the aldehyde to an amine yields
-amino acids, precursors to pyrrolizidine alkaloids.[2][3]
Application Logic Diagram
Caption: Figure 2. Divergent synthetic utility of the C5 aldehyde-ester scaffold.
References
-
PubChem. (2025).[2][3][5] Methyl 3-methyl-4-oxobutanoate (Compound).[1][5][6][7][8][9][10] National Library of Medicine.[2][3] Retrieved from [Link]
-
DTU Research Database. (2020).[2][3] Synthesis and Stability of Methyl Oxobutanoate Derivatives. Retrieved from [Link]
Sources
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- 5. Ethyl 3-methyl-4-oxobutanoate | C7H12O3 | CID 13000833 - PubChem [pubchem.ncbi.nlm.nih.gov]
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